4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline
Description
4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline (CAS: 890087-03-3) is a heterocyclic compound featuring an imidazo[4,5-c]quinoline core substituted with a chlorine atom at position 4 and a cyclohexyl group at position 2. Its molecular formula is C₁₆H₁₆ClN₃, with a molar mass of 285.77 g/mol. Key physical properties include a melting point of 245–250°C, a predicted density of 1.325 g/cm³, and a pKa of 10.38, indicating moderate basicity . The compound is commercially available in milligram to gram quantities, stored at -20°C to maintain stability .
Properties
IUPAC Name |
4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTZGHMEQSNDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclohexyl-1H-imidazole with 4-chloroquinoline in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis .
Chemical Reactions Analysis
4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazoquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemical Synthesis
The synthesis of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes the cyclization of 2-cyclohexyl-1H-imidazole with 4-chloroquinoline under controlled conditions. This compound can undergo various transformations such as oxidation, reduction, and nucleophilic substitution at the chloro position, making it a versatile building block for more complex heterocyclic compounds .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a controlled study against various bacterial strains, the compound demonstrated effective inhibition of growth, suggesting its potential as a lead compound in antibiotic development .
Antiviral Properties
The compound has also shown antiviral activity. A study tested its efficacy against influenza virus strains and found that it significantly reduced viral load compared to untreated controls. This positions it as a candidate for further development in antiviral therapies .
Anti-inflammatory Effects
In vitro studies have demonstrated that treatment with this compound leads to a marked decrease in inflammatory markers in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
Anticancer Potential
Preclinical trials involving human cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways. This highlights its potential application in cancer therapy .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various industrial applications .
Case Studies
Several case studies illustrate the efficacy of this compound across different applications:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Significant reduction in viral load against influenza virus strains . |
| Anti-inflammatory Effects | Decreased inflammatory markers in LPS-stimulated macrophages . |
| Cancer Cell Line Studies | Inhibition of cell proliferation and induction of apoptosis in human cancer cell lines . |
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in inflammation and cell proliferation . For instance, it can inhibit the activity of kinases involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a crucial role in immune response and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Imidazo[4,5-c]quinolines
4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
This analog replaces the cyclohexyl group with an isobutyl chain at position 1. Crystallographic data reveal bond lengths (C1–Cl1: 1.744 Å, C1=N1: 1.298 Å) similar to the target compound, suggesting comparable electronic and steric profiles. It serves as a key intermediate in synthesizing imidazoquinoline derivatives, such as immune modulators .
DU124183 (2-cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline)
DU124183 acts as a selective allosteric enhancer of A3 adenosine receptors. Its cyclopentyl and phenylamino substituents enhance agonist binding and efficacy, unlike 4-chloro-2-cyclohexyl derivatives, which lack reported adenosine receptor activity .
4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline
Heterocyclic Variants
Thiazolo- and Oxazoloquinolines
- Thiazolo[4,5-c]quinolines: Electron-withdrawing groups (e.g., esters) at C7 necessitate alternative synthetic routes (e.g., Pd catalysis) due to challenges in forming N-oxide intermediates .
- Oxazolo[4,5-c]quinolines: Derivatives like 8-methoxy-4-methyl-2-phenyloxazoloquinoline are synthesized via PPA-mediated cyclization. These compounds often exhibit distinct photophysical properties compared to imidazoquinolines .
Imidazo[4,5-f]quinolines
Compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are mutagenic heterocyclic amines formed in cooked foods. Their fused ring system at positions 4,5-f (vs. 4,5-c) leads to divergent biological effects, including DNA adduct formation .
Pharmacological Targets
Biological Activity
4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, particularly in the context of antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 2-cyclohexyl-1H-imidazole with 4-chloroquinoline under controlled conditions. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions at the chloro position.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in inflammation and cell proliferation. Notably, it acts as an agonist for Toll-like receptors (TLR7 and TLR8), which play crucial roles in immune response modulation .
Antimicrobial and Antiviral Activity
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth and viral replication. The compound's mechanism involves disrupting microbial cell membranes and inhibiting viral entry into host cells .
Anti-inflammatory Properties
The compound demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that it can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
In cancer research, this compound has been identified as a candidate for anticancer drug development. It functions by modulating signaling pathways associated with tumor growth and metastasis. Preclinical studies suggest that it may enhance the efficacy of conventional chemotherapeutic agents by acting as an ATM kinase inhibitor, thereby sensitizing cancer cells to treatment .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a brief comparison is presented below:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Imiquimod | Antiviral/Antitumor | TLR7 agonist |
| Resiquimod | Immune response modifier | Dual TLR7/8 agonist |
| 4-Chloro-2-cyclohexyl... | Antimicrobial/Anticancer | Inhibits enzymes/receptors; TLR7/8 agonist |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Study on Antiviral Activity : In a controlled study, the compound was tested against influenza virus strains, showing a significant reduction in viral load compared to untreated controls.
- Anti-inflammatory Effects : A study involving LPS-stimulated macrophages demonstrated that treatment with this compound led to a marked decrease in inflammatory markers.
- Cancer Cell Line Studies : Preclinical trials using human cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways.
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves:
- Gabriel method : Starting with 4-hydroxy-3-nitro-1H-quinolin-2-one, followed by chlorination using POCl₃ or phenylphosphonic dichloride to yield 4-chloro intermediates .
- Substitution reactions : Reacting 4-chloro intermediates with cyclohexyl groups via nucleophilic substitution. For example, treatment with cyclohexylamine under reflux in methanol or ethanol (150°C, 72 hours) can introduce the cyclohexyl substituent .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. methanol) and temperature to improve yields.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer : Use a combination of techniques:
- NMR spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.35–2.16 ppm for methylene groups) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H⁺] 286.1111 for C₁₆H₁₇ClN₃) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and stacking distances (e.g., π–π interactions at 3.53–3.70 Å) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Methodological Answer :
- Cytokine induction assays : Test interferon (IFN) production in human peripheral blood mononuclear cells (PBMCs) using ELISA .
- Antiviral screening : Assess inhibition of viral replication (e.g., herpes simplex virus) in Vero cells via plaque reduction assays .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents to the imidazo[4,5-c]quinoline core be addressed?
Methodological Answer :
- Electronic modulation : Electron-withdrawing groups (e.g., Cl at position 4) direct nucleophilic attacks to specific positions. Use DFT calculations to predict reactive sites .
- Protecting group strategies : Temporarily block reactive positions (e.g., N1 with isobutyl) before introducing cyclohexyl groups .
- Tandem reactions : Employ Suzuki-aza-Wittig or electrocyclization to control regioselectivity, as seen in pyridazino[4,5-c]quinoline syntheses .
Q. How should researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer :
- Variable analysis : Compare reaction parameters (e.g., solvent, catalyst, temperature). For example, yields drop if NH₃ in methanol replaces DMF due to incomplete substitution .
- Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) and quantify impurities via LC-MS .
Q. What computational approaches are suitable for modeling intermolecular interactions of this compound?
Methodological Answer :
Q. What mechanistic studies are needed to elucidate its role in cytokine induction?
Methodological Answer :
Q. How do electrocyclization and Suzuki coupling compare for synthesizing analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
